Clenproperol chemical structure and properties
Clenproperol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenproperol is a synthetic compound classified as a β2-adrenergic agonist. Due to its structural similarity to clenbuterol (B1669167), it is presumed to share a similar pharmacological profile, primarily acting on β2-adrenergic receptors. This technical guide provides a detailed overview of the chemical structure, properties, and inferred pharmacological actions of clenproperol, with comparative data from the extensively studied clenbuterol where direct information on clenproperol is unavailable. This document is intended to serve as a foundational resource for research and development activities involving this compound.
Chemical Structure and Identification
Clenproperol, with the IUPAC name 1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol, is a substituted phenylethanolamine. Its chemical structure is characterized by a dichlorinated aniline (B41778) ring linked to an ethanolamine (B43304) side chain with an isopropyl substituent on the amine.
| Identifier | Value |
| IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol[1] |
| Chemical Formula | C11H16Cl2N2O[1] |
| SMILES String | CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O[1] |
| CAS Number | 38339-11-6[1] |
Physicochemical Properties
A summary of the available experimental and computed physicochemical properties of clenproperol is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Weight | 263.16 g/mol | [1] |
| Melting Point | 110-113°C | Experimental |
| Boiling Point | 399.2°C at 760 mmHg | Predicted |
| Flash Point | 195.2°C | Predicted |
| Solubility | Soluble in Chloroform, Methanol (B129727) | Experimental |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Pharmacological Properties
Based on its structural class, clenproperol is expected to act as a selective agonist at β2-adrenergic receptors. While specific studies on clenproperol's receptor binding affinity and metabolism are limited, the well-documented pharmacology of clenbuterol provides a strong inferential basis for its mechanism of action.
Mechanism of Action & Signaling Pathway
As a β2-adrenergic agonist, clenproperol is anticipated to bind to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding is expected to activate the receptor, leading to a conformational change that initiates a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
A key signaling pathway influenced by the related compound clenbuterol involves the cAMP/PKA-mediated phosphorylation of the cAMP response element-binding protein (CREB). This pathway is known to regulate the expression of various genes. Another identified pathway for clenbuterol involves the Akt/eNOS/NO/Cx43 signaling cascade, which has implications in cardioprotection.
Experimental Protocols
Synthesis of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols (General Procedure)
A general method for the synthesis of compounds structurally related to clenproperol involves the reduction of the corresponding aminoketone.
Materials:
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2-Alkylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride (starting material)
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Platinum oxide (catalyst)
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Stannous chloride (promoter)
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Ethanol (B145695) (solvent)
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Hydrogen gas
Procedure:
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A mixture of the starting aminoketone hydrochloride, stannous chloride, and platinum oxide is suspended in ethanol in a hydrogenation apparatus.
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The vessel is flushed with hydrogen and then pressurized to approximately 40-50 psig.
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The mixture is agitated vigorously at room temperature.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the catalyst is removed by filtration.
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The filtrate is evaporated to dryness under reduced pressure.
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The residue is dissolved in water and further purified.
Note: This is a general procedure and may require optimization for the specific synthesis of clenproperol.
Analytical Methodology for Detection in Biological Samples (Adapted from Clenbuterol Analysis)
The analytical methods for clenbuterol can be adapted for the quantification of clenproperol in biological matrices such as urine and plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific detection.
Sample Preparation (General Solid-Phase Extraction - SPE):
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To a biological sample (e.g., 1 mL of urine), add an internal standard.
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Perform enzymatic hydrolysis if conjugated metabolites are of interest.
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Adjust the pH of the sample to be alkaline.
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Apply the sample to a conditioned mixed-mode cation exchange SPE cartridge.
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Wash the cartridge with deionized water and an organic solvent (e.g., methanol) to remove interferences.
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Elute the analyte with a basic organic solvent mixture (e.g., methanol containing ammonia).
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Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative):
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Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid.
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Ionization: Electrospray ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for clenproperol and its internal standard.
Summary and Future Directions
Clenproperol is a β2-adrenergic agonist with a chemical structure and predicted pharmacological profile similar to clenbuterol. This guide provides the available chemical and physical data for clenproperol and outlines its inferred mechanism of action based on the extensive research on clenbuterol. The provided experimental protocols for synthesis and analysis are general and would require specific validation for clenproperol.
Future research should focus on obtaining experimental data for key physicochemical properties such as pKa and aqueous solubility. Furthermore, detailed pharmacological studies are necessary to determine the precise receptor binding affinity, selectivity, and metabolic fate of clenproperol. Such studies are crucial for a comprehensive understanding of its therapeutic potential and safety profile.
